1-Chloro-4-(5-methylthiophen-2-yl)phthalazine
Description
Properties
Molecular Formula |
C13H9ClN2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
1-chloro-4-(5-methylthiophen-2-yl)phthalazine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(14)16-15-12/h2-7H,1H3 |
InChI Key |
ZWTRNFGEFCUSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine typically involves the reaction of 1-chlorophthalazine with 5-methylthiophene-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Chemical Reactions Analysis
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the phthalazine ring.
Scientific Research Applications
1-Chloro-4-(5-methylthiophen-2-yl)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, thereby blocking the signaling pathways that promote angiogenesis and tumor growth. This inhibition leads to reduced blood supply to tumors, ultimately inhibiting their growth .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Table 2: Pharmacological Profiles of Selected Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Chloro-4-(5-methylthiophen-2-yl)phthalazine?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, chlorinated phthalazine intermediates (e.g., 1-chloro-4-(4-chlorophenyl)phthalazine) can react with thiophene derivatives under reflux in polar aprotic solvents like DMF, using anhydrous potassium carbonate as a base . Alternatively, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) mixtures are employed for chlorination steps, as demonstrated in phthalazinone derivatives .
- Key Considerations : Monitor reaction progress via TLC and optimize temperature (typically 80–100°C) to avoid side reactions. Post-reaction isolation involves ice-water quenching, filtration, and recrystallization from ethanol .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm for phthalazine) and thiophene substituents (δ 6.5–7.5 ppm).
- IR Spectroscopy : Confirm C-Cl stretches (~750 cm⁻¹) and phthalazine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ peaks) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies in pH 5–9 aqueous solutions indicate minimal degradation over 24 hours at 25°C. Store in anhydrous environments (desiccators) at −20°C to prevent hydrolysis of the chloro group. Use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during coupling reactions?
- Methodology : Discrepancies in yields or regioselectivity often arise from solvent polarity or steric effects. For example:
- Solvent Optimization : Replace DMF with PEG-400 to enhance solubility of thiophene derivatives and reduce side products .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acid derivatives of thiophene .
Q. How can computational chemistry predict the compound’s reactivity in VEGFR-2 inhibition studies?
- Methodology : Perform DFT calculations to model electron distribution in the phthalazine ring and thiophene moiety. Focus on:
- HOMO-LUMO Gaps : Correlate with electrophilic/nucleophilic sites for binding interactions.
- Molecular Docking : Use AutoDock Vina to simulate binding affinity to VEGFR-2’s ATP-binding pocket .
- Validation : Cross-reference computational results with in vitro kinase inhibition assays (IC₅₀ values) .
Q. What mechanistic insights explain the compound’s selectivity in cytotoxicity studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
